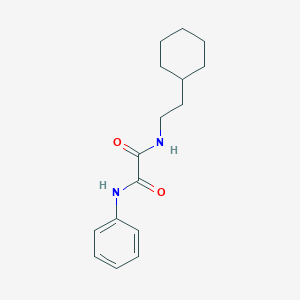
N-(2-cyclohexylethyl)-N'-phenylethanediamide
Übersicht
Beschreibung
N-(2-cyclohexylethyl)-N'-phenylethanediamide, also known as CXE, is a chemical compound used in scientific research for its potential as a selective antagonist of the TRPV1 receptor. This receptor is involved in pain sensation, and CXE has been studied for its potential as a pain reliever. In
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexylethyl)-N'-phenylethanediamide has been studied for its potential as a pain reliever due to its ability to selectively antagonize the TRPV1 receptor. This receptor is involved in pain sensation, and N-(2-cyclohexylethyl)-N'-phenylethanediamide has been shown to reduce pain in animal models. N-(2-cyclohexylethyl)-N'-phenylethanediamide has also been studied for its potential as an anti-inflammatory agent, as the TRPV1 receptor is involved in inflammation.
Wirkmechanismus
N-(2-cyclohexylethyl)-N'-phenylethanediamide selectively antagonizes the TRPV1 receptor, which is involved in pain sensation and inflammation. By blocking this receptor, N-(2-cyclohexylethyl)-N'-phenylethanediamide can reduce pain and inflammation in animal models.
Biochemical and Physiological Effects:
N-(2-cyclohexylethyl)-N'-phenylethanediamide has been shown to reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. N-(2-cyclohexylethyl)-N'-phenylethanediamide has been found to have no significant effect on motor function or coordination in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyclohexylethyl)-N'-phenylethanediamide in lab experiments is its selectivity for the TRPV1 receptor, which allows for more targeted research. However, N-(2-cyclohexylethyl)-N'-phenylethanediamide has been found to have poor solubility in water, which can make it difficult to use in some experiments. N-(2-cyclohexylethyl)-N'-phenylethanediamide also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
Future research on N-(2-cyclohexylethyl)-N'-phenylethanediamide could explore its potential as a pain reliever and anti-inflammatory agent in humans. Studies could also investigate its potential as an anxiolytic agent. Further research could also explore ways to improve the solubility and half-life of N-(2-cyclohexylethyl)-N'-phenylethanediamide to make it more useful in lab experiments.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylethyl)-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(16(20)18-14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOFMJSVKOCCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNC(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylethyl)-N'-phenylethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



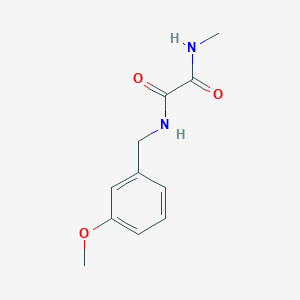
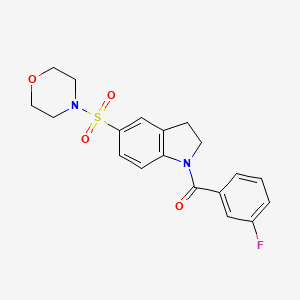

![N-[4-(aminocarbonyl)phenyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B4846569.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846570.png)
![2-{[4-(benzyloxy)-3,5-dichlorobenzyl]amino}ethanol hydrochloride](/img/structure/B4846573.png)

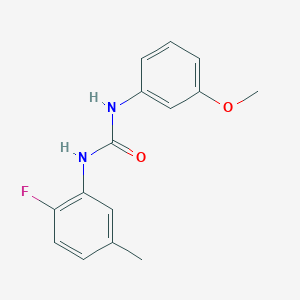
![5-(benzylthio)-1-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B4846587.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4846592.png)
![3-ethyl-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4846598.png)
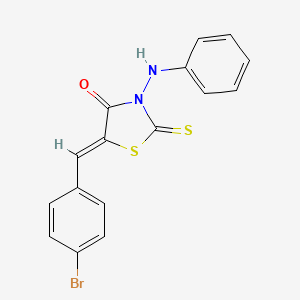
![1-{[5-(2-furyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-4-methyldecahydroquinoline](/img/structure/B4846638.png)
![ethyl 4-amino-2-({2-[cyclohexyl(methyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4846642.png)